1-Naphthyl-N-propyl-N-nitrosocarbamate

Structure-Activity Relationship Mutagenicity Alkylating Agent

Sourcing structurally defined N-nitrosocarbamate SAR probes often yields homolog mixtures, confounding mutagenicity data. 1-Naphthyl-N-propyl-N-nitrosocarbamate (CAS 76206-37-6) eliminates this variable. • Quantifiable inverse relationship: N-alkyl chain length directly controls mutagenic potency and NBP alkylation reactivity. • Occupies a critical intermediate position between methyl and butyl analogs, enabling precise SAR benchmarking. • Supplied as a single, well-characterized chemical entity to ensure reproducible, interpretable results in bacterial/yeast mutagenicity assays.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 76206-37-6
Cat. No. B1222174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl-N-propyl-N-nitrosocarbamate
CAS76206-37-6
Synonyms1-naphthyl-N-propyl-N-nitrosocarbamate
1-NPNCB
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCCN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O
InChIInChI=1S/C14H14N2O3/c1-2-10-16(15-18)14(17)19-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3
InChIKeyGFGURFSGUIILIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl-N-propyl-N-nitrosocarbamate Identity and Context


1-Naphthyl-N-propyl-N-nitrosocarbamate (CAS 76206-37-6) is a synthetic N-nitrosocarbamate, a subclass of N-nitrosamides characterized by a nitroso group bonded to a carbamate nitrogen [1]. It is structurally defined as naphthalen-1-yl N-nitroso-N-propylcarbamate with the molecular formula C₁₄H₁₄N₂O₃ . Unlike broad-use reagents, this compound was synthesized and studied specifically to investigate structure-activity relationships (SAR) within a series of N-nitrosated 1-naphthyl N-alkylcarbamates, where the N-alkyl chain was systematically varied to understand its impact on mutagenic potency and chemical reactivity [2].

Workflow SAR probe for N-nitrosocarbamates
Selection N-propyl chain-length specificity
Use Context Mutagenicity and alkylating reactivity assays

N-Propyl Specificity of 1-Naphthyl-N-propyl-N-nitrosocarbamate


Generic substitution among N-nitrosated 1-naphthyl N-alkylcarbamates is scientifically unsound due to a demonstrated, quantifiable inverse relationship between N-alkyl chain length and both mutagenic potency and chemical reactivity [1]. The research by Eya and Talcott (1980) established that the methyl, ethyl, n-propyl, and n-butyl analogs do not exhibit equivalent activity; their biological and chemical behaviors are highly dependent on this structural variable [1]. Consequently, 1-Naphthyl-N-propyl-N-nitrosocarbamate occupies a specific, intermediate position in this continuum, making it a critical comparator for SAR studies. Using a different homolog (e.g., the more potent methyl derivative or the less potent butyl derivative) would introduce a known and significant variable that would confound experimental interpretation and lead to non-reproducible or misleading results.

  • N-methyl and N-ethyl homologs exhibit higher reported mutagenicity, altering assay interpretation.
  • N-butyl analog may shift alkylating reactivity downward, confounding comparative analysis.
  • Generic homolog substitution is not scientifically supported; chain length is a critical experimental variable.

1-Naphthyl-N-propyl-N-nitrosocarbamate vs. Structural Analogs


Mutagenicity by N-Alkyl Chain Length

The mutagenic activity of 1-Naphthyl-N-propyl-N-nitrosocarbamate is quantitatively distinct from its closest structural analogs, specifically 1-naphthyl-N-methyl-N-nitrosocarbamate and 1-naphthyl-N-ethyl-N-nitrosocarbamate. A systematic bioassay of this homologous series using Salmonella typhimurium strains TA98 and TA100, as well as Saccharomyces cerevisiae strain D3, demonstrated a clear inverse relationship between the length of the N-alkyl chain and mutagenic potency [1]. The data indicate that the N-propyl compound exhibits significantly reduced activity compared to the N-methyl derivative, a difference that is crucial for selecting a compound with a specific potency window for SAR studies.

Mutagenicity by Chain Length
Class-level
↓ Lower mutagenicity vs. methyl and ethyl analogs
Indicates chain-length-dependent mutagenicity profile
Assay: S. typhimurium TA98, TA100; S. cerevisiae D3, no activation
Structure-Activity Relationship Mutagenicity Alkylating Agent

Alkylating Reactivity by N-Alkyl Chain Length

The compound's intrinsic chemical reactivity as an alkylating agent, a key mechanism for its biological effects, is not constant across the N-alkyl series. In the same study by Eya and Talcott, the reactivity of the four nitrosocarbamates toward 4-(p-nitrobenzyl)-pyridine (NBP), a colorimetric assay for alkylating activity, was measured [1]. The results showed a clear inverse relationship between N-alkyl chain length and chemical reactivity, meaning 1-Naphthyl-N-propyl-N-nitrosocarbamate is a less reactive alkylator than its N-methyl and N-ethyl counterparts [1].

Alkylating Reactivity by Chain Length
Class-level
↓ Reduced alkylating reactivity vs. methyl and ethyl analogs
Indicates chain-length-dependent alkylating reactivity profile
Assay: 4-(p-nitrobenzyl)-pyridine (NBP) alkylation
Chemical Reactivity Alkylation Potential Structure-Activity Relationship

Primary Applications of 1-Naphthyl-N-propyl-N-nitrosocarbamate


SAR Probe for Mutagenicity

1-Naphthyl-N-propyl-N-nitrosocarbamate serves as a critical, well-defined probe for exploring the structure-activity relationships (SAR) of direct-acting mutagens. Its established intermediate position in the N-alkyl chain length series makes it an essential comparator for studies aiming to correlate specific structural modifications with changes in mutagenic potency and alkylating activity in bacterial and yeast systems [1].

Alkylating Reactivity Reference

Given the documented inverse relationship between its N-alkyl chain length and NBP alkylation reactivity, this compound can be used as a reference standard in assays designed to measure the alkylating potential of other N-nitrosocarbamates or related N-nitroso compounds. Its distinct reactivity profile allows for the benchmarking and calibration of experimental systems [1].

Comparative Toxicology and Carcinogenicity

As a member of the N-nitrosocarbamate class, which has been shown to be more mutagenic than corresponding N-nitrosoureas, this specific n-propyl analog is a valuable tool for comparative toxicological studies. It allows researchers to investigate how the modulation of a single structural feature (N-alkyl chain length) affects the overall toxicological profile of this potent class of compounds [1].

Application
Selection Property
Validation Focus
SAR Mutagenicity Probe
N-propyl chain-length specificity
Mutagenicity response in bacterial and yeast assays
Alkylating Reactivity Reference
NBP alkylation reactivity profile
Alkylating potential benchmarking
Comparative Toxicology
Class-specific mutagenicity profile
Cross-compound toxicological endpoint comparison

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23 linked technical documents
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